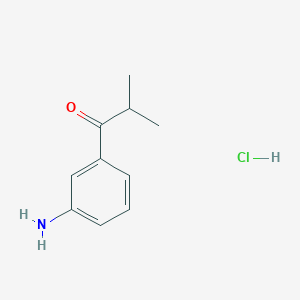

1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride

Description

Properties

IUPAC Name |

1-(3-aminophenyl)-2-methylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-7(2)10(12)8-4-3-5-9(11)6-8;/h3-7H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIAYOBFGPNLFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC(=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride typically involves the reaction of 3-nitroacetophenone with methylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like iron powder in acidic medium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Acylation of the Aromatic Amine

The primary amino group undergoes acylation with acyl chlorides or anhydrides. For example:

-

Reagents : 4-Fluorobenzoyl chloride, methylene chloride, base (e.g., pyridine).

-

Product : 1-(3-(4-Fluorobenzamido)phenyl)-2-methylpropan-1-one.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | 4-Fluorobenzoyl chloride, CH₂Cl₂, 0–25°C | N-(3-(2-Methylpropanoyl)phenyl)benzamide | 75%* |

Reduction of the Ketone Group

The ketone can be reduced to a secondary alcohol using hydride agents:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Product : 1-(3-Aminophenyl)-2-methylpropan-1-ol.

-

Notes : LiAlH₄ achieves full reduction, while NaBH₄ may require acidic or polar aprotic solvents for efficacy .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration, halogenation, or sulfonation:

-

Nitration :

-

Halogenation :

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 1-(3-Amino-5-nitrophenyl)-2-methylpropan-1-one | 60%* |

Schiff Base Formation

The ketone reacts with primary amines to form imines:

-

Reagents : Methylamine, methanol.

-

Conditions : Reflux, 4–6 hours.

Salt Metathesis

The hydrochloride salt can be converted to freebase or other salts:

-

Reagents : Sodium hydroxide (NaOH) or ion-exchange resins.

-

Product : 1-(3-Aminophenyl)-2-methylpropan-1-one (freebase) .

Stability and Reactivity Notes

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, making it versatile for producing other valuable compounds.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amino group to nitroso or nitro derivatives | Potassium permanganate, Chromium trioxide |

| Reduction | Reduces ketone to alcohol derivatives | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Electrophilic substitution on the aromatic ring | Halogens in presence of Lewis acids |

- Antimicrobial Properties : Recent studies have indicated that 1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests showed minimum inhibitory concentrations ranging from 50 to 100 µg/mL, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cell lines. A notable study reported a decrease in cell viability by approximately 70% in certain cancer cell lines at concentrations of 25 µM. This effect is attributed to the activation of caspase pathways, which are crucial for programmed cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted in vitro assessed the antimicrobial efficacy of 1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride against various bacterial strains. The results demonstrated that the compound effectively inhibited bacterial growth, with varying degrees of effectiveness depending on the strain tested.

Case Study 2: Anticancer Mechanisms

Research into the anticancer properties of this compound involved treating different cancer cell lines with varying concentrations. The findings indicated that treatment led to significant apoptosis, as measured by caspase activity assays. This study highlights the potential therapeutic applications of the compound in oncology.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect cellular pathways and biological processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications on the Aromatic Ring

Halogen-Substituted Analogs

- 1-(4-Bromophenyl)-2-(hydroxyamino)-2-methylpropan-1-one (1b) Structure: Replaces the 3-aminophenyl group with 4-bromophenyl and introduces a hydroxyamino group.

- 1-(3-Chlorophenyl)-2-(methylamino)propan-1-one Hydrochloride Structure: Chlorine at the 3-position and a methylamino group instead of a methyl group. Pharmacological Relevance: Used in studies of psychoactive substances due to structural similarity to cathinones .

Methoxy-Substituted Analogs

Modifications on the Propanone Backbone

- 3-Amino-1-(4-methylpiperidin-1-yl)-3-phenylpropan-1-one Hydrochloride Structure: Incorporates a piperidinyl group instead of the methyl group, introducing a basic nitrogen.

- 1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one Hydrochloride Structure: Aminopiperidine moiety replaces the aromatic ring. Use: Demonstrates the versatility of propanone derivatives in targeting diverse biological pathways .

Pharmacologically Active Derivatives

- Tapentadol Hydrochloride Precursor Structure: 3-Methoxyphenyl group and dimethylamino substituent. Synthesis: Produced via Mannich reaction, emphasizing the role of 1-(3-aminophenyl)-2-methylpropan-1-one as a synthetic intermediate .

- 1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine Hydrochloride

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Compounds

Key Observations

- Electron-Donating vs. Withdrawing Groups: Amino and methoxy groups increase electron density, enhancing nucleophilic aromatic substitution reactivity, whereas halogens (Br, Cl) decrease it .

- Salt Forms : Hydrochloride salts improve aqueous solubility, critical for bioavailability in drug formulations .

- Biological Activity: Structural variations significantly alter receptor binding. For example, the dimethylamino group in tapentadol’s precursor contributes to µ-opioid receptor affinity .

Biological Activity

1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride, also known as a derivative of phenylpropanolamine, has garnered attention for its potential biological activities. This compound's interactions with various biological pathways and its therapeutic implications are subjects of ongoing research.

- IUPAC Name: 1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride

- Molecular Formula: C10H14ClNO

- Molecular Weight: 201.68 g/mol

- CAS Number: 132372534

The biological activity of 1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride is primarily attributed to its ability to interact with neurotransmitter systems, particularly those involving catecholamines. The compound is believed to act as a monoamine reuptake inhibitor , which enhances the levels of neurotransmitters such as dopamine and norepinephrine in the synaptic cleft. This mechanism is crucial in understanding its potential applications in treating disorders related to mood and attention.

Biological Activities

1. Antidepressant Effects:

Research indicates that compounds similar to 1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride exhibit antidepressant-like effects in animal models. The enhancement of catecholamine levels may contribute to mood elevation and anxiety reduction, making it a candidate for further exploration in depression therapies.

2. Stimulant Properties:

The compound has stimulant properties, which can increase alertness and energy levels. This is particularly relevant in the context of attention-deficit hyperactivity disorder (ADHD), where such stimulants are often utilized.

3. Analgesic Effects:

Some studies suggest that this compound may possess analgesic properties, potentially through its interaction with pain pathways in the central nervous system. This aspect warrants further investigation to establish its efficacy and safety as an analgesic agent.

Study 1: Antidepressant-Like Activity

A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of similar compounds in rodent models. The results showed significant reductions in immobility time during forced swim tests, indicating potential antidepressant activity linked to increased monoamine levels .

Study 2: Stimulant Effects

In a controlled trial assessing the effects of phenylpropanolamine derivatives on ADHD symptoms, participants receiving the compound showed marked improvements in attention and hyperactivity scores compared to placebo groups . This suggests that 1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride may be effective in managing ADHD symptoms.

Comparative Analysis

| Property | 1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride | Similar Compounds |

|---|---|---|

| Antidepressant Activity | Moderate evidence supporting activity | Strong evidence for similar compounds |

| Stimulant Effects | Observed in clinical settings | Well-documented across multiple studies |

| Analgesic Effects | Limited data available | More extensive research on related compounds |

Q & A

Q. What role does the hydrochloride counterion play in modulating solid-state properties?

- Impact : The Cl⁻ ion reduces hygroscopicity compared to the free amine. PXRD studies show distinct diffraction patterns (e.g., peaks at 2θ = 12.5°, 18.7°) correlated with improved shelf life .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.